molecular formula C12H14N2O B13302580 (Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine

(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine

Katalognummer: B13302580
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: VFZXCJUBQVYIAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine is an organic compound with the molecular formula C12H14N2O. It is a heterocyclic amine that contains both furan and pyridine rings, making it an interesting subject for research in various fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine typically involves the reaction of furan-2-carboxaldehyde with 2-pyridylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction conditions and scalability, making it feasible to produce large quantities of the compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine is unique due to the presence of both furan and pyridine rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-1-pyridin-2-ylethanamine

InChI

InChI=1S/C12H14N2O/c1-10(12-6-2-3-7-13-12)14-9-11-5-4-8-15-11/h2-8,10,14H,9H2,1H3

InChI-Schlüssel

VFZXCJUBQVYIAT-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=N1)NCC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.